2-Deoxy-2-fluoro-D-glucose-13C,d7

LC-MS/MS FDG-PET Tumor Metabolism

Quantitative LC-MS/MS analysis of FDG in biological matrices is compromised by matrix effects when unlabeled FDG is used as a surrogate internal standard. 2-Deoxy-2-fluoro-D-glucose-13C,d7 solves this by providing a distinct mass shift while co-eluting with the analyte. - Enables precise normalization of ion suppression/enhancement in PET tracer validation. - Delivers lot-to-lot isotopic purity ≥98%, ensuring reproducible MS response. - Ships at ambient temperature; long-term storage at -20°C.

Molecular Formula C6H11FO5
Molecular Weight 195.15 g/mol
Cat. No. B12391886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Deoxy-2-fluoro-D-glucose-13C,d7
Molecular FormulaC6H11FO5
Molecular Weight195.15 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)F)O)O)O)O
InChIInChI=1S/C6H11FO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1D,2+1D2,3+1D,4+1D,5+1D,6+1D
InChIKeyAOYNUTHNTBLRMT-VVZLUFAVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is 2-Deoxy-2-fluoro-D-glucose-13C,d7: A Stable Isotope-Labeled Glucose Analog for Metabolic Research


2-Deoxy-2-fluoro-D-glucose-13C,d7 is a uniformly 13C- and deuterium-labeled analog of 2-deoxy-2-fluoro-D-glucose (FDG) . As a stable isotope-labeled (SIL) internal standard, it is chemically identical to its unlabeled counterpart, differing only by its increased molecular weight due to the incorporation of six carbon-13 atoms and seven deuterium atoms. This compound serves as a non-radioactive tracer, enabling precise quantification of the widely used PET imaging agent [18F]FDG and its metabolites in biological matrices via mass spectrometry [1].

Why 2-Deoxy-2-fluoro-D-glucose-13C,d7 Cannot Be Substituted: Quantitation Precision in Complex Matrices


Generic, unlabeled 2-deoxy-2-fluoro-D-glucose cannot be reliably substituted for 2-Deoxy-2-fluoro-D-glucose-13C,d7 in quantitative analytical workflows. The unlabeled compound is indistinguishable from the endogenous or administered analyte, making it unsuitable as an internal standard for mass spectrometry. Using an unlabeled analog as a surrogate fails to correct for matrix effects, recovery inconsistencies, and ion suppression/enhancement during sample preparation and ionization [1]. This leads to unacceptable variability and inaccuracy in quantifying the biologically relevant tracer, [18F]FDG or non-radioactive FDG. The stable isotope-labeled version, however, co-elutes with the analyte, experiences identical ionization conditions, and provides a distinct mass shift detectable by the mass spectrometer, thereby enabling precise and robust normalization of signal intensity for accurate quantitation [2].

Quantitative Performance of 2-Deoxy-2-fluoro-D-glucose-13C,d7 as an Internal Standard


Validating Tumor Uptake: LC-MS/MS Quantitation with 2-Deoxy-2-fluoro-D-glucose-13C,d7 Correlates with [18F]FDG-PET Imaging

In a validated LC-MS/MS assay, 2-Deoxy-2-fluoro-D-glucose-13C,d7 was used as a stable isotope-labeled internal standard to quantify FDG and its metabolite FDG-monophosphate in mouse tumor tissue [1]. The method demonstrated a strong correlation between FDG-monophosphate levels measured by LC-MS/MS and [18F]FDG-PET imaging results in the same in vivo model.

LC-MS/MS FDG-PET Tumor Metabolism

Enhanced Sensitivity and Specificity in MS Detection via Dual Isotopic Labeling (13C + d7)

The compound's uniform dual-labeling with 13C and deuterium (d7) provides a significant mass shift relative to the unlabeled molecule . The molecular weight is increased from 182.16 g/mol to 195.14 g/mol. This +13 Da difference ensures that the internal standard signal falls completely outside the natural isotopic envelope of the analyte, minimizing spectral overlap and enabling highly selective and sensitive quantitation .

Mass Spectrometry Metabolic Flux Analysis Isotope Dilution

Uniform 13C, d7 Labeling Enables Metabolic Flux Analysis via NMR and LC-MS

The uniform 13C-labeling pattern of this compound is specifically designed for metabolic flux studies using both mass spectrometry and nuclear magnetic resonance (NMR) . Unlike a singly-labeled 13C analog, the uniform incorporation of 13C into all six carbon atoms generates a distinct and complex isotopic signature. This allows for the detailed tracing of carbon atoms through various metabolic pathways (e.g., glycolysis, pentose phosphate pathway) when analyzed by 13C-NMR or LC-MS/MS [1].

Metabolomics NMR Spectroscopy Fluxomics

Product Specification: High Isotopic Enrichment (≥99 atom % 13C) for Assay Reproducibility

Commercially available 2-Deoxy-2-fluoro-D-glucose-13C,d7 is specified with a high isotopic purity of ≥99 atom % for 13C . This quantitative specification is critical for method validation and ensures minimal interference from the unlabeled or partially labeled compound.

Analytical Chemistry Quality Control Method Validation

Key Application Scenarios for 2-Deoxy-2-fluoro-D-glucose-13C,d7 in Research


Validation of Preclinical [18F]FDG-PET Imaging in Oncology

In preclinical drug development, 2-Deoxy-2-fluoro-D-glucose-13C,d7 is used as the internal standard in LC-MS/MS assays to quantify FDG-monophosphate accumulation in tumor xenografts [1]. This provides a direct, non-radioactive, and cost-effective method to validate the findings of [18F]FDG-PET scans, which are used to assess tumor metabolism and response to therapy.

In-Depth Metabolic Flux Analysis in Cancer and Diabetes Research

The uniform 13C-labeling of this compound makes it a powerful tracer for elucidating complex metabolic pathways [1]. Researchers can use it in combination with 13C-NMR and LC-MS/MS-based fluxomics to map the precise fate of glucose carbons through glycolysis, the pentose phosphate pathway, and other metabolic routes in cells or tissues .

Development and Validation of Bioanalytical Methods for FDG Quantitation

Analytical chemists use this compound as a 'gold standard' stable isotope-labeled internal standard to develop and validate LC-MS/MS methods for quantifying FDG and its metabolites in biological fluids and tissues [1]. Its high isotopic purity and distinct mass shift are essential for achieving the required sensitivity, accuracy, and precision for regulated bioanalysis .

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